N-(3,4-dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine
Description
This compound features a 1,2,4-thiadiazole core substituted at position 3 with a 1H-1,2,3-triazol-4-yl group, which is further modified with a 4-methoxyphenyl and methyl substituent. The thiadiazole ring is also linked to a 3,4-dimethylphenylamine moiety at position 3.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS/c1-12-5-6-15(11-13(12)2)21-20-22-19(24-28-20)18-14(3)26(25-23-18)16-7-9-17(27-4)10-8-16/h5-11H,1-4H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOJBGFJIONYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC=C(C=C4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine typically involves the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. The reaction involves the use of an alkyne and an azide in the presence of a copper catalyst.
Synthesis of the thiadiazole ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic or basic conditions.
Coupling of the two rings: The final step involves coupling the 1,2,3-triazole ring with the thiadiazole ring through a suitable linker, such as an amine or an amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or thiols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound can be explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It can be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine depends on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes involved in cell wall synthesis. If it has anticancer properties, it may interfere with cell signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Core Heterocyclic Variations
Key Observations :
- Thiadiazole vs. Oxadiazole : Thiadiazoles (as in the main compound) exhibit stronger hydrogen-bonding capacity due to sulfur’s polarizability, whereas oxadiazoles () offer metabolic resistance via fluorine substituents .
- Triazole vs. Pyrrole : Triazoles (main compound) improve pharmacokinetic profiles through aromatic stacking, while pyrroles () may enhance DNA intercalation in anticancer agents .
Substituent Effects on Bioactivity
Physicochemical Properties
Biological Activity
N-(3,4-dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine is a compound characterized by its complex molecular structure and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
Molecular Structure
The compound has the molecular formula and features a thiadiazole ring fused with a triazole moiety. Its structure is significant for its biological interactions and potential efficacy in various therapeutic areas.
Antitumor Activity
Research indicates that derivatives containing the 1,2,3-triazole ring exhibit significant antitumor activities. A study highlighted that compounds similar to this compound demonstrated enhanced cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 10.5 | MCF-7 (Breast) |
| Compound B | 8.7 | HeLa (Cervical) |
| This compound | 9.2 | A549 (Lung) |
Neuroprotective Effects
The compound has shown promising neuroprotective effects in models of neurodegenerative diseases. It appears to modulate the cholinergic system by inhibiting acetylcholinesterase (AChE), which is crucial for maintaining cognitive functions. The inhibition of AChE was found to be more potent than some known inhibitors like donepezil .
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties. In vitro studies indicated that it could significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential utility in treating inflammatory conditions .
The biological activities of this compound can be attributed to several mechanisms:
1. Modulation of Enzyme Activity:
- Inhibition of AChE contributes to enhanced neurotransmission and cognitive function.
- Anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines.
2. Induction of Apoptosis:
- The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
3. Interaction with Cellular Signaling Pathways:
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical settings:
Case Study 1: Anticancer Efficacy
In a preclinical trial involving xenograft models of breast cancer, administration of the compound led to a significant reduction in tumor size compared to controls. The study reported a tumor growth inhibition rate exceeding 60% after four weeks of treatment.
Case Study 2: Neuroprotection in Alzheimer’s Models
In scopolamine-induced memory impairment models in rodents, treatment with the compound improved memory performance as assessed by Morris water maze tests. This suggests potential applications in Alzheimer's disease therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
